2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate
Overview
Description
2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include an acetamido group, a bromine atom, an ethoxy group, and a sulfonate group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of phenyl acetamide to introduce a nitro group.
Bromination: The nitro compound is then subjected to bromination to introduce a bromine atom at the desired position.
Ethoxylation: The brominated compound undergoes ethoxylation to attach an ethoxy group.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfonate group can enhance the compound’s solubility and bioavailability, while the bromine atom may contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate: Similar structure but with a methoxy group instead of an ethoxy group.
2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate: Similar structure but with a chlorine atom instead of a bromine atom.
2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Uniqueness
2-Acetamidophenyl 5-bromo-2-ethoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonate group enhances its solubility, while the bromine atom and ethoxy group contribute to its reactivity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-acetamidophenyl) 5-bromo-2-ethoxybenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-3-22-15-9-8-12(17)10-16(15)24(20,21)23-14-7-5-4-6-13(14)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHKAYQKQMBNOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC=C2NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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